molecular formula C17H30O3 B8557374 15-Methyl-1-oxacycloheptadecane-2,13-dione CAS No. 57785-43-0

15-Methyl-1-oxacycloheptadecane-2,13-dione

Cat. No. B8557374
M. Wt: 282.4 g/mol
InChI Key: FDUMHFPPCZNHET-UHFFFAOYSA-N
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Patent
US05831101

Procedure details

To the enol ether (2.10 g, 8.4 mmol) in CCl4 (20 ml), acetonitrile (20 ml), and water (30 ml) at room temperature was added sodium metaperiodate (6.75 g, 35.3 mmol) followed by ruthenium chloride hydrate (50 mg). The mixture was stirred vigourously and an exotherm was noted (approx 5° C.). Once the exotherm had subsided the dark/opaque solution was checked with TLC (9:1, hexane/ethylacetate) which showed the reaction to be complete after 15 minutes. To the reaction mixture was added a 1:1 mixture of dichloromethane and water (60 ml). The organic fractions were separated and dried and the solvent evaporated under reduced pressure to yield a dark oil. The oil was purified by column chromatography, eluting the product with 10% diethyl ether in pentane. The product is a colourless to pale yellow oil. Yield is 1.64 g (69%).
[Compound]
Name
enol ether
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
6.75 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
hexane ethylacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
50 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH2:1].I([O-])(=O)(=O)=O.[Na+].[CH3:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].[CH2:14]([O:16][C:17](=[O:19])[CH3:18])[CH3:15].ClCCl.[C:23](#N)[CH3:24]>C(Cl)(Cl)(Cl)Cl.O.[Ru](Cl)(Cl)Cl>[CH3:8][CH:9]1[CH2:15][CH2:14][O:16][C:17](=[O:19])[CH2:18][CH2:24][CH2:23][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:13][CH2:12][C:11](=[O:1])[CH2:10]1 |f:1.2,3.4,8.9|

Inputs

Step One
Name
enol ether
Quantity
2.1 g
Type
reactant
Smiles
Name
Quantity
30 mL
Type
reactant
Smiles
O
Name
Quantity
6.75 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
hexane ethylacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Name
Quantity
60 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
50 mg
Type
catalyst
Smiles
O.[Ru](Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred vigourously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(approx 5° C.)
CUSTOM
Type
CUSTOM
Details
the reaction
ADDITION
Type
ADDITION
Details
To the reaction mixture was added
CUSTOM
Type
CUSTOM
Details
The organic fractions were separated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a dark oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by column chromatography
WASH
Type
WASH
Details
eluting the product with 10% diethyl ether in pentane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
CC1CC(CCCCCCCCCCC(=O)OCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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